molecular formula C18H17ClN2O3 B4717284 2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol

2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol

Cat. No.: B4717284
M. Wt: 344.8 g/mol
InChI Key: GVWAFUZEQGRDRL-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenoxy group and a propoxyphenol moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-2-9-23-14-7-8-15(16(22)10-14)18-17(11-20-21-18)24-13-5-3-12(19)4-6-13/h3-8,10-11,22H,2,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWAFUZEQGRDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common method involves the reaction of 4-chlorophenol with a suitable pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The post-treatment typically includes extraction with ethyl acetate, drying with anhydrous sodium sulfate, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in the biosynthesis of sterols, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol apart is its unique combination of a pyrazole ring with chlorophenoxy and propoxyphenol groups. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol
Reactant of Route 2
Reactant of Route 2
2-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-5-propoxyphenol

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